ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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Overview
Description
ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is a complex organic compound that belongs to the class of sulfonamides and pyrimidines. These compounds are known for their diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties . The presence of the pyrimidine ring and sulfonamide group in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with a sulfonamide derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis . The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions disrupt essential biological processes, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine-2-yl derivatives.
Uniqueness
ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is unique due to its combined sulfonamide and pyrimidine structure, which imparts a broad spectrum of biological activities.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-2-23-13(20)12(19)17-10-4-6-11(7-5-10)24(21,22)18-14-15-8-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPALBPXILGKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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